![molecular formula C18H20O3 B2453020 2,2-Dimethylpropanoic acid, 4-benzyloxyphenyl ester CAS No. 67258-86-0](/img/structure/B2453020.png)
2,2-Dimethylpropanoic acid, 4-benzyloxyphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2-Dimethylpropanoic acid, 4-benzyloxyphenyl ester” is a synthesized organic compound that belongs to the family of carboxylic acids. It has the molecular formula C18H20O3 and a molecular weight of 284.3496 .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound isInChI=1S/C18H20O3/c1-18(2,3)17(19)21-16-11-9-15(10-12-16)20-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3
. This structure is also available as a 2d Mol file or as a computed 3d SD file . Physical And Chemical Properties Analysis
The molecular weight of “2,2-Dimethylpropanoic acid, 4-benzyloxyphenyl ester” is 284.3496 .Wissenschaftliche Forschungsanwendungen
- Research Findings :
- EGFR-TK Inhibition : 4-(Benzyloxy)phenyl pivalate has been investigated as a promising EGFR-TK (epidermal growth factor receptor tyrosine kinase) inhibitor . EGFR overexpression is associated with various cancers, including breast, liver, colon, and prostate cancers.
- Antiproliferative Activity : Compound 10c exhibited potent anticancer activity against human cancer cell lines (HCT116, HepG-2, and MCF7) with IC50 values ranging from 1.82 to 5.55 μM. Importantly, it was safe for normal cells (WI-38) compared to the reference drug doxorubicin .
- EGFR-TK Inhibition : Compounds 5a and 10b showed excellent EGFR-TK inhibition (IC50 of 0.09 and 0.16 μM, respectively) compared to gefitinib (IC50 = 0.04 μM) .
- Activity Against HER3 and HER4 : Compound 5a also displayed good activity against HER3 and HER4 (IC50 values of 0.18 and 0.37 μM, respectively) compared to gefitinib .
- Apoptotic Induction : Compound 5a induced mitochondrial apoptotic pathways and increased ROS accumulation in HepG-2 cells .
- Drug-Likeness : Both compounds 5a and 10b exhibited promising drug-likeness properties .
- EGFR Kinase Inhibition : These derivatives were evaluated for EGFR kinase inhibitory activity and antiproliferative effects against human cancer cell lines (MCF-7, A549, HCT-116, and SiHa) .
Anticancer Activity
Novel Bipyrazole Derivatives
Tubulin Polymerization Inhibition
Wirkmechanismus
Target of Action
The primary target of 4-(benzyloxy)phenyl pivalate is the C1 domain of protein kinase C (PKC) . PKC is a family of protein kinases that play key roles in cellular signal transduction, regulating functions such as cell proliferation, differentiation, and apoptosis .
Mode of Action
4-(benzyloxy)phenyl pivalate interacts with the C1 domain of PKC, showing a Ki value of 0.7 μM . The presence of the ester function seems to be essential for the ligand–target interaction .
Biochemical Pathways
The interaction of 4-(benzyloxy)phenyl pivalate with PKC affects the downstream signaling pathways regulated by this kinase . PKC is involved in several signaling pathways, including the regulation of cell cycle progression, apoptosis, and differentiation .
Pharmacokinetics
This suggests that the compound’s bioavailability may be influenced by the route of administration .
Result of Action
The molecular and cellular effects of 4-(benzyloxy)phenyl pivalate’s action are likely to be diverse, given the wide range of cellular processes regulated by PKC . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(benzyloxy)phenyl pivalate. For instance, the compound’s efficacy may be influenced by the presence of glucose, as suggested by its glucose-dependent insulin secretion in rats
Eigenschaften
IUPAC Name |
(4-phenylmethoxyphenyl) 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-18(2,3)17(19)21-16-11-9-15(10-12-16)20-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCHWZIIVKJIAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylpropanoic acid, 4-benzyloxyphenyl ester |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.